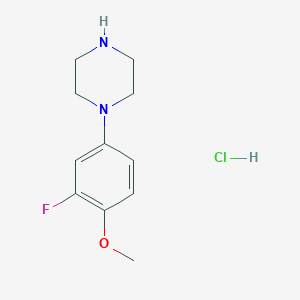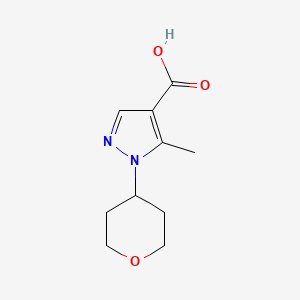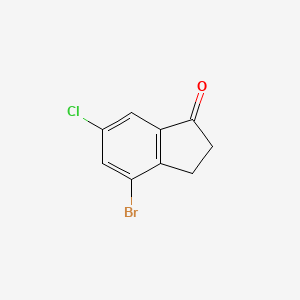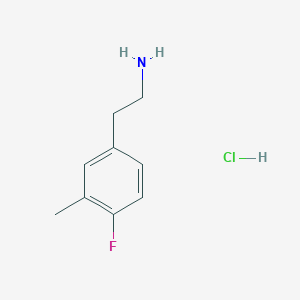![molecular formula C11H18Cl2N4O B1448033 4-(5H,6H,7H,8H-ピリド[4,3-d]ピリミジン-2-イル)モルホリン二塩酸塩 CAS No. 1423032-37-4](/img/structure/B1448033.png)
4-(5H,6H,7H,8H-ピリド[4,3-d]ピリミジン-2-イル)モルホリン二塩酸塩
概要
説明
“4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride” is a chemical compound with the CAS Number: 1423032-37-4 . It has a molecular weight of 293.2 . The IUPAC name for this compound is 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.科学的研究の応用
医薬品研究
この化合物は、医薬品用途の可能性で知られているピリド[4,3-d]ピリミジンの誘導体です。さまざまな薬理活性分子の合成のための前駆体として使用できます。 たとえば、ピリド[4,3-d]ピリミジン誘導体は、抗菌特性について研究されています .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
Similar compounds have been associated with tyrosine kinase inhibitors , suggesting that this compound may also target tyrosine kinases or similar proteins.
Mode of Action
It is likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
If the compound acts as a tyrosine kinase inhibitor, it could potentially affect pathways related to cell growth and proliferation .
Result of Action
If the compound acts as a tyrosine kinase inhibitor, it could potentially inhibit cell growth and proliferation .
生化学分析
Biochemical Properties
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride and these enzymes often involve binding to the active sites or allosteric sites, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can lead to gradual changes in enzyme activity and gene expression . Additionally, in vivo studies have indicated that the compound’s effects on cellular processes may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase . Additionally, 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and isocitrate dehydrogenase .
Transport and Distribution
The transport and distribution of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within specific tissues can influence its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride within these compartments can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15;;/h8,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPFUXAIHPKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)

![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)

![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)